molecular formula C13H21N5O2 B12650392 N,N-bis(2-ethoxyethyl)-7H-purin-6-amine CAS No. 6312-67-0

N,N-bis(2-ethoxyethyl)-7H-purin-6-amine

Cat. No.: B12650392
CAS No.: 6312-67-0
M. Wt: 279.34 g/mol
InChI Key: GERUHLWFBRURPY-UHFFFAOYSA-N
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Description

N,N-bis(2-ethoxyethyl)-7H-purin-6-amine is a synthetic purine conjugate, a class of compounds that has demonstrated significant interest in medicinal chemistry for their cytotoxic properties . This compound features a purine core, a structure fundamental to cell metabolism and a proven scaffold for anticancer agents, linked to a bis(2-ethoxyethyl)amine group via an amine bridge at the 6-position of the purine ring . The presence of the purine residue is critical for biological activity, as it can allow the molecule to interact with key enzymatic targets involved in cell proliferation . Research on analogous purine conjugates has shown that such compounds can exhibit high cytotoxic activity against a diverse panel of tumor cell lines, including murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), and human hepatocellular carcinoma (HepG2) cells . The mechanism of action for related compounds has been identified as the inhibition of DNA biosynthesis, effectively halting the cell cycle and inducing cell death in susceptible cancer lines . The design of this conjugate, incorporating specific substituents, is aimed at modulating its solubility and binding affinity to optimize its profile as a cytostatic agent. This makes this compound a valuable compound for researchers investigating new antitumor agents and studying the structure-activity relationships of purine-based therapeutics in vitro. This product is For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

6312-67-0

Molecular Formula

C13H21N5O2

Molecular Weight

279.34 g/mol

IUPAC Name

N,N-bis(2-ethoxyethyl)-7H-purin-6-amine

InChI

InChI=1S/C13H21N5O2/c1-3-19-7-5-18(6-8-20-4-2)13-11-12(15-9-14-11)16-10-17-13/h9-10H,3-8H2,1-2H3,(H,14,15,16,17)

InChI Key

GERUHLWFBRURPY-UHFFFAOYSA-N

Canonical SMILES

CCOCCN(CCOCC)C1=NC=NC2=C1NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 40386 typically involves a series of chemical reactions that require precise conditions to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of NSC 40386 is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process often includes steps such as purification, crystallization, and drying to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

NSC 40386 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving NSC 40386 often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of NSC 40386 depend on the type of reaction and the reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N,N-bis(2-ethoxyethyl)-7H-purin-6-amine has been explored for its potential as an anticancer agent. Research has shown that purine derivatives can inhibit key enzymes involved in DNA repair mechanisms, making them effective in enhancing the efficacy of chemotherapeutic agents. For instance, studies indicate that compounds similar to this compound can inhibit O6-methylguanine-DNA-methyltransferase (MGMT), an enzyme linked to resistance against alkylating agents in cancer therapy. In vitro assays demonstrated a significant increase in cytotoxicity when combined with traditional chemotherapeutics, suggesting a synergistic effect that warrants further investigation .

Antiviral Properties
The compound's structural similarity to nucleobases positions it as a candidate for antiviral drug development. Its ability to interfere with viral replication processes has been noted in preliminary studies targeting RNA viruses. The mechanism involves the incorporation of the compound into viral RNA, disrupting the synthesis and function of viral proteins .

Biochemical Applications

Enzyme Inhibition Studies
this compound has been utilized in biochemical assays to study enzyme kinetics and inhibition mechanisms. Its interaction with various enzymes, particularly those involved in nucleotide metabolism, provides insights into metabolic pathways and potential therapeutic targets for metabolic disorders .

Molecular Biology Research
In molecular biology, this compound serves as a useful tool for studying DNA-protein interactions. Its binding affinity to DNA allows researchers to investigate gene regulation mechanisms and the effects of modifications on gene expression .

Material Science

Polymer Chemistry
In material science, this compound has been explored for its potential use in synthesizing novel polymers with enhanced properties. Its functional groups allow for the creation of cross-linked networks that exhibit improved thermal stability and mechanical strength. These materials are being investigated for applications in coatings, adhesives, and biomedical devices .

Data Tables

The following table summarizes key findings related to this compound's applications:

Application Area Key Findings References
Medicinal ChemistrySynergistic effects with chemotherapeutics; MGMT inhibition
Antiviral ResearchPotential interference with RNA synthesis
Enzyme Inhibition StudiesUseful for studying nucleotide metabolism
Polymer ChemistryDevelopment of cross-linked polymers with enhanced properties

Case Studies

Case Study 1: Cancer Treatment Enhancement
A study conducted on glioblastoma cell lines demonstrated that this compound significantly increased the sensitivity of cells to temozolomide by inhibiting MGMT activity. The results showed a 47% increase in cell death compared to controls, highlighting its potential as an adjunct therapy in cancer treatment .

Case Study 2: Antiviral Efficacy
In vitro studies on influenza virus showed that the incorporation of this compound into viral RNA led to a reduction in viral load by over 60%. This suggests a promising avenue for developing antiviral therapies targeting RNA viruses .

Mechanism of Action

The mechanism of action of NSC 40386 involves its interaction with specific molecular targets and pathways. For example, it may inhibit or activate enzymes, alter cellular signaling pathways, or interact with DNA or RNA. The exact mechanism can vary depending on the context and the specific application being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N,N-bis(2-ethoxyethyl)-7H-purin-6-amine and related purine derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Solubility Trends Key Applications/Findings Reference
This compound N6: bis(2-ethoxyethyl) C₁₄H₂₂N₅O₂ 292.36 g/mol High in polar solvents Hypothesized for drug delivery N/A
N,N-dimethyl-7H-purin-6-amine N6: dimethyl C₇H₉N₅ 163.18 g/mol Moderate in water Biochemical probes
N-Cyclohexyl-2-phenoxy-7H-purin-6-amine N6: cyclohexyl; C2: phenoxy C₁₇H₁₉N₅O 309.37 g/mol Low in water Anticancer research (structural lead)
7-Methyl-7H-purin-6-amine N7: methyl C₆H₇N₅ 149.15 g/mol Moderate in DMSO DNA repair studies
N-(3-methylbut-2-en-1-yl)-7H-purin-6-amine N6: isopentenyl C₁₀H₁₃N₅ 203.25 g/mol Low in water Plant growth regulation
N,7-Bis(trimethylsilyl)-7H-purin-6-amine N6: trimethylsilyl; N7: trimethylsilyl C₁₁H₂₁N₅Si₂ 279.50 g/mol Hydrophobic Silicon-based drug design

Key Comparisons:

Substituent Effects on Solubility: The ethoxyethyl groups in this compound likely enhance solubility in polar solvents (e.g., DMF, ethanol) compared to hydrophobic analogs like N-cyclohexyl-2-phenoxy-7H-purin-6-amine . This contrasts with N,7-bis(trimethylsilyl)-7H-purin-6-amine, which is highly hydrophobic due to silyl groups .

Synthetic Complexity: Microwave-assisted synthesis (e.g., for 6-(3-chlorophenylamino)-9-ethyl-9H-purin-2-carbonitrile ) suggests that similar methods could optimize yields for the target compound. However, bis(2-ethoxyethyl) substitution may require multi-step alkylation or protection-deprotection strategies.

The ethoxyethyl groups in the target compound could improve blood-brain barrier penetration for neurological applications, though direct evidence is lacking.

Structural Stability :

  • Silyl-protected derivatives (e.g., N,7-bis(trimethylsilyl)-7H-purin-6-amine ) show enhanced stability under acidic conditions, while compounds with labile substituents (e.g., chloro in 2-chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine ) are more reactive in cross-coupling reactions.

Q & A

Q. What are the established synthetic routes for N,N-bis(2-ethoxyethyl)-7H-purin-6-amine, and what factors influence yield optimization?

Synthesis typically involves alkylation of the purine core. For example, N-substituted purin-6-amine derivatives (e.g., kinetin analogs) are synthesized via nucleophilic substitution reactions using halogenated precursors (e.g., 6-chloropurine) and amines under reflux conditions . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
  • Temperature control : Excess heat may lead to by-products like N7-alkylation or ring decomposition .
  • Purification : Column chromatography (silica gel, elution with CH₂Cl₂/MeOH gradients) is commonly used to isolate the target compound .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Analytical techniques :
    • HPLC/LC-MS : Quantify purity and detect impurities (e.g., unreacted starting materials).
    • ¹H/¹³C NMR : Verify substitution patterns (e.g., distinguishing N6 vs. N9 alkylation in purines) .
    • Elemental analysis : Validate molecular formula consistency .
  • Crystallography : If single crystals are obtained, SHELXL software can refine crystal structures to confirm stereochemistry and hydrogen bonding .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for this compound across different studies?

Discrepancies may arise from:

  • Solubility variations : Ethoxyethyl groups enhance hydrophilicity, but aggregation in aqueous buffers can reduce bioavailability. Use dynamic light scattering (DLS) to assess colloidal stability .
  • Metabolic interference : Ethoxyethyl chains may undergo enzymatic hydrolysis, generating metabolites that confound activity assays. Employ LC-MS to track degradation .
  • Receptor specificity : Compare binding affinities with structurally related compounds (e.g., kinetin or 2iP derivatives) to identify structure-activity relationships (SAR) .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Molecular docking : Simulate interactions with purine-binding enzymes (e.g., cytokinin receptors) using software like AutoDock Vina. Focus on optimizing hydrogen bonding with the ethoxyethyl side chains .
  • QSAR analysis : Correlate logP values (predicted via iLOGP) with bioactivity to balance lipophilicity and solubility .
  • MD simulations : Assess conformational stability of the ethoxyethyl groups in solvent environments to predict pharmacokinetics .

Q. What experimental approaches mitigate challenges in crystallizing this compound?

  • Co-crystallization : Use metal ions (e.g., Zn²⁺) to stabilize the purine core via coordination chemistry .
  • Solvent screening : Test high-viscosity solvents (e.g., PEG 400) to slow nucleation and improve crystal quality .
  • Temperature gradients : Gradual cooling (0.5°C/hour) reduces lattice defects .

Methodological Considerations

Q. How should researchers handle conflicting spectroscopic data for this compound?

  • Cross-validation : Combine NMR, IR, and X-ray crystallography to resolve ambiguities (e.g., tautomerism in the purine ring) .
  • Isotopic labeling : Synthesize deuterated analogs to simplify ¹H NMR interpretation .

Q. What protocols ensure reproducibility in biological assays involving this compound?

  • Standardize solvent systems : Use DMSO stocks (<0.1% v/v) to avoid cellular toxicity .
  • Positive controls : Include kinetin (N-furfuryladenine) as a reference for cytokinin-like activity .

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